
(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves the IUPAC name, other names, CAS number, and the molecular formula of the compound .
Synthesis Analysis
This involves the methods used to synthesize the compound. It could be a single step or multi-step process .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound .Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the study of the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound such as melting point, boiling point, solubility, color, odor, stability, etc .Scientific Research Applications
Glycation and Oxidative Stress Reduction
D-ribose-3-d has been used in studies to examine its effects on glycation and oxidative stress, which are major contributing factors responsible for diabetes and its secondary complications . In one study, D-ribose-induced glycation was attenuated by the aqueous extract of Nigella sativa seeds .
Antidiabetic Capacity
The antidiabetic capacity of D-ribose-3-d has been assessed using the suppression of α-amylase and α-glucosidase enzymes . The compound has shown potential in preventing glycation, reducing carbonyl production, and modifying thiol .
DNA Damage Protection
D-ribose-3-d has been found to exhibit a strong capability for DNA damage protection . It has been observed that adding D-ribose and lysine to pBR322 increased the breakage of DNA strands .
Congestive Heart Failure and Diabetes Management
D-ribose-3-d has potential clinical applications in congestive heart failure and diabetes, and their complications . It has been suggested that D-ribose supplementation may have beneficial effects .
ATP Recovery
D-ribose-3-d has been reported to have beneficial long-term effects in ATP recovery following global myocardial ischemia in a chronic canine model .
Alzheimer’s Disease Treatment
D-ribose-3-d has been used in research related to Alzheimer’s disease . It has been found that D-ribose can lead to cognitive dysfunction, and berberine (BBR), an isoquinoline alkaloid that can target mitochondria, has shown great prospect in the treatment of Alzheimer’s disease .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-YOLHSRPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

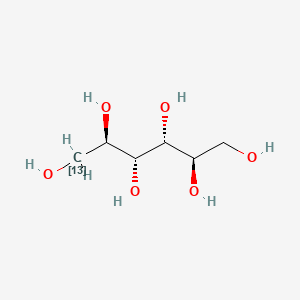

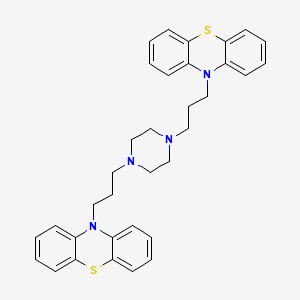
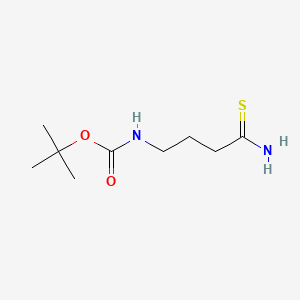
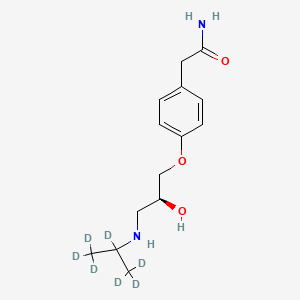
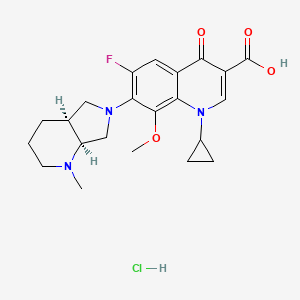

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)
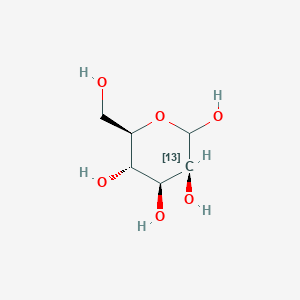


![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)